4-(5-Fluoro-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
Description
This compound (CAS: 1353979-29-9) is a piperidine derivative with a tert-butyl carbamate group at the 1-position and a 5-fluoro-pyrimidin-2-ylsulfanylmethyl substituent at the 4-position of the piperidine ring. Its molecular formula is C₁₅H₂₂FN₃O₂S, with a molecular weight of 327.42 g/mol . The tert-butyl ester provides steric protection to the carbamate, enhancing stability during synthetic processes. The sulfanylmethyl (thioether) linker contributes to moderate polarity, balancing lipophilicity and solubility.
Properties
IUPAC Name |
tert-butyl 4-[(5-fluoropyrimidin-2-yl)sulfanylmethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O2S/c1-15(2,3)21-14(20)19-6-4-11(5-7-19)10-22-13-17-8-12(16)9-18-13/h8-9,11H,4-7,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAIIBSBHUUOOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CSC2=NC=C(C=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901117481 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[(5-fluoro-2-pyrimidinyl)thio]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901117481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353958-24-3 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[(5-fluoro-2-pyrimidinyl)thio]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353958-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[(5-fluoro-2-pyrimidinyl)thio]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901117481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Fluoro-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine derivative, followed by the introduction of the piperidine ring through nucleophilic substitution reactions. The final step involves esterification to introduce the tert-butyl ester group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality. Industrial methods also focus on optimizing reaction times and minimizing waste to enhance the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(5-Fluoro-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
4-(5-Fluoro-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-Fluoro-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The fluorine atom in the pyrimidine ring can form strong hydrogen bonds and electrostatic interactions with target molecules. This can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes or receptors.
Comparison with Similar Compounds
Structural and Functional Insights
- Fluorine Substituents : The 5-fluoro group on the pyrimidine ring in the target compound enhances electronegativity and may improve binding affinity to biological targets (e.g., kinases) via halogen bonding . In contrast, compounds lacking fluorine (e.g., 4,6-dimethyl-pyrimidine in ) rely on hydrophobic interactions.
- Sulfanylmethyl vs. Sulfonyl : The thioether linker in the target compound is less polar than the sulfonyl group in ’s morpholine derivative. This difference may improve membrane permeability but reduce metabolic stability, as sulfonyl groups are more resistant to oxidation .
- Salt Forms : Hydrochloride salts (e.g., ) enhance aqueous solubility but may limit blood-brain barrier penetration compared to neutral esters like the target compound.
Biological Activity
4-(5-Fluoro-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound with potential applications in medicinal chemistry and pharmaceuticals. Its unique structural features, including a fluorinated pyrimidine and a piperidine ring, suggest significant biological activity, particularly in the context of enzyme modulation and receptor interactions.
Chemical Structure and Properties
The compound has the following molecular formula: and a molecular weight of approximately 327.4 g/mol. The structural elements of the compound include:
- Piperidine Ring : A six-membered ring that contributes to the compound's stability.
- Pyrimidine Ring : Contains a fluorine atom that enhances biological activity by improving binding affinity to molecular targets.
- Sulfanylmethyl Group : This group can participate in redox reactions, influencing biological pathways.
- Tert-butyl Ester : Improves solubility and bioavailability, facilitating drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors within the central nervous system. The presence of fluorine in the pyrimidine ring is known to enhance binding affinity, while the sulfanyl group may facilitate redox reactions, contributing to its pharmacological effects .
Biological Activity and Applications
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Properties : The compound has been investigated for its potential in treating hyper-proliferative disorders due to its ability to inhibit specific kinases involved in cell division .
- Antiviral Effects : Its structural characteristics allow it to target viral replication processes, suggesting utility in antiviral therapies .
- Central Nervous System Modulation : The compound may act as a modulator for neurotransmitter receptors, indicating potential applications in treating neurological disorders.
Research Findings and Case Studies
Several studies have explored the biological activity of related compounds, providing insights into their therapeutic potential:
Synthesis Methods
The synthesis of this compound involves several key steps:
- Formation of Pyrimidine Ring : Achieved through condensation reactions followed by fluorination.
- Thioether Formation : Reaction with thiol compounds introduces the sulfanyl group.
- Piperidine Ring Formation : Cyclization reactions yield the piperidine structure.
- Esterification : The final step involves esterification with tert-butyl chloroformate .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
